
Ethyl 5-methyl-4-(methylamino)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-methyl-4-(methylamino)nicotinate, also known as Mexidol or Emoxypine, is a synthetic compound that belongs to the class of antioxidant drugs. It was first synthesized in 1983 by a group of Russian scientists and has since been used for various medical purposes.
作用机制
The exact mechanism of action of Ethyl 5-methyl-4-(methylamino)nicotinate is not fully understood. However, it is believed to exert its therapeutic effects through multiple pathways, including the modulation of oxidative stress, the regulation of neurotransmitter systems, and the inhibition of inflammatory mediators. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the production of reactive oxygen species. It has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin, and to modulate the activity of NMDA receptors. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects
Ethyl 5-methyl-4-(methylamino)nicotinate has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce anxiety and depression, and enhance the recovery of neurological function after injury. It has also been shown to improve the metabolic profile, reduce oxidative stress, and enhance the immune response. Additionally, it has been shown to have a protective effect on the liver and to reduce the risk of cardiovascular disease.
实验室实验的优点和局限性
The use of Ethyl 5-methyl-4-(methylamino)nicotinate in lab experiments has several advantages and limitations. One of the main advantages is its antioxidant and neuroprotective properties, which make it a useful tool for studying oxidative stress and neurological disorders. It is also relatively easy to administer and has a low toxicity profile. However, one of the main limitations is its limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of Ethyl 5-methyl-4-(methylamino)nicotinate. One direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and cancer. Additionally, there is a need for further research to elucidate its mechanism of action and to identify potential side effects. Finally, there is a need for more clinical trials to evaluate its safety and efficacy in humans.
Conclusion
Ethyl 5-methyl-4-(methylamino)nicotinate is a synthetic compound with potential therapeutic applications. It has been extensively studied for its antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to modulate multiple pathways involved in oxidative stress, neurotransmission, and inflammation. It has several advantages and limitations for use in lab experiments, and there are several future directions for its study. Overall, Ethyl 5-methyl-4-(methylamino)nicotinate is a promising compound that warrants further investigation.
合成方法
The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate involves the reaction of 3-methylpyridine-5-carboxylic acid with ethyl chloroformate and methylamine. The resulting compound is then subjected to various purification steps, including recrystallization and chromatography, to obtain the final product. The synthesis of Ethyl 5-methyl-4-(methylamino)nicotinate is a complex process that requires expertise in organic chemistry.
科学研究应用
Ethyl 5-methyl-4-(methylamino)nicotinate has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anxiolytic, neuroprotective, and anti-inflammatory properties. It has also been investigated for its potential use in the treatment of various medical conditions, such as ischemic stroke, traumatic brain injury, and alcohol withdrawal syndrome. Several clinical trials have been conducted to evaluate the safety and efficacy of Ethyl 5-methyl-4-(methylamino)nicotinate in humans.
属性
CAS 编号 |
110960-69-5 |
|---|---|
产品名称 |
Ethyl 5-methyl-4-(methylamino)nicotinate |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
ethyl 5-methyl-4-(methylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-4-14-10(13)8-6-12-5-7(2)9(8)11-3/h5-6H,4H2,1-3H3,(H,11,12) |
InChI 键 |
ZBFXJQMNWULIQE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
规范 SMILES |
CCOC(=O)C1=C(C(=CN=C1)C)NC |
同义词 |
3-Pyridinecarboxylicacid,5-methyl-4-(methylamino)-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



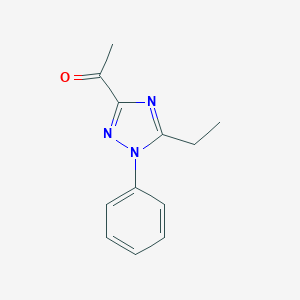
![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

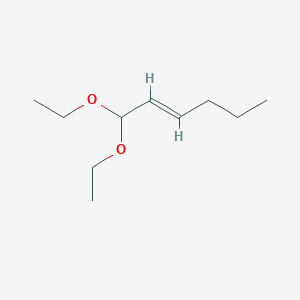
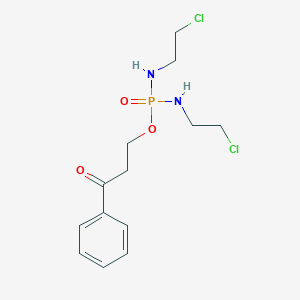
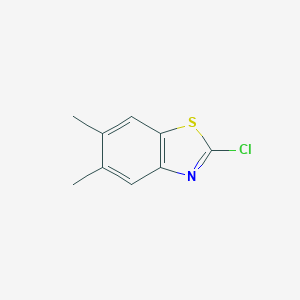
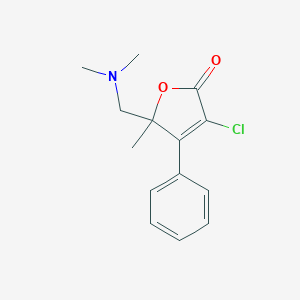
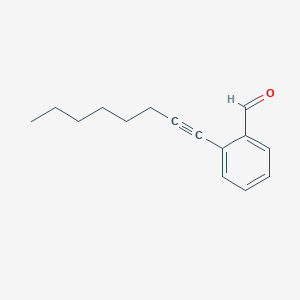
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
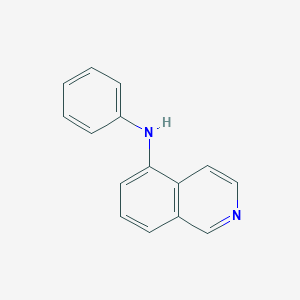
![2'-Fluoro-5'-nitro[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B24641.png)
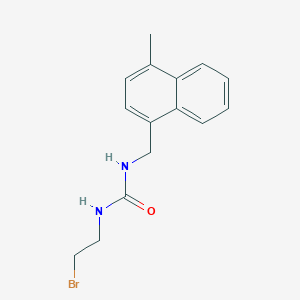
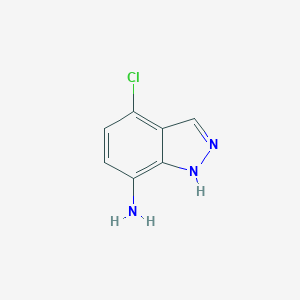
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)